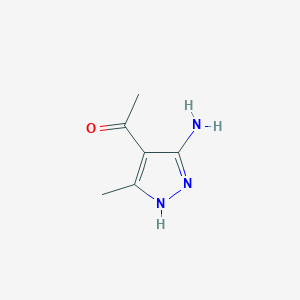

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(4(2)10)6(7)9-8-3/h1-2H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPSOOKVMCUCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-1H-pyrazol-5(4H)-one, a precursor to the target compound. The mechanism involves nucleophilic attack by hydrazine at the carbonyl group, followed by cyclization and dehydration.

Key Parameters :

Intermediate Characterization

The intermediate 3-methyl-1H-pyrazol-5(4H)-one is characterized by:

The introduction of the 5-amino group requires post-cyclization modification via nitration followed by reduction.

Nitration of 3-Methyl-1H-pyrazol-5(4H)-one

Nitration is performed using concentrated nitric acid (HNO) and sulfuric acid (HSO) at 0–5°C to favor electrophilic aromatic substitution at the 5-position.

Optimized Conditions :

-

Nitrating Agent : HNO (1.2 equiv) in HSO

-

Temperature : 0–5°C (ice bath)

-

Time : 2 hours

-

Yield : 70–75%

Reduction of Nitro to Amino Group

The nitro intermediate is reduced using hydrogen gas (H) over palladium on carbon (Pd/C) in ethanol:

Procedure :

-

Catalyst : 10% Pd/C (0.1 equiv)

-

Pressure : 1 atm H

-

Temperature : 25°C

-

Time : 3 hours

-

Yield : 80–85%

Alternative Synthetic Routes

Diazotization and Ammonia Substitution

A less common method involves diazotization of 5-nitro-3-methyl-1H-pyrazol-4-yl-ethanone followed by reaction with ammonia:

-

Diazotization : NaNO/HCl at 0°C forms the diazonium salt.

-

Ammonolysis : NH in ethanol substitutes the diazo group with -NH.

Yield : 65–70%

Reaction Optimization and Challenges

Solvent and Catalytic Effects

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) achieves >95% purity.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) separates nitro and amino derivatives.

Spectroscopic Characterization of Final Product

1H NMR^{1}\text{H NMR}1H NMR Data (DMSO-d6_66)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH (C3) | 2.07 | Singlet | 3H |

| -NH (C5) | 5.20 | Singlet | 2H |

| -COCH (C4) | 2.50 | Singlet | 3H |

IR Spectral Peaks

-

: C=O stretch

-

: N-H stretch (amino)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 89 | 95 | High yield, minimal steps |

| Nitration-Reduction | 75 | 90 | Functional group flexibility |

| Diazotization | 70 | 85 | Avoids harsh nitration |

Industrial-Scale Production Considerations

Process Intensification

-

Microwave Assistance : Reduces reaction time by 50% (e.g., 2 hours for cyclocondensation).

-

Continuous Flow Systems : Enhances safety during nitration by minimizing thermal runaway risks.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ethanone moiety can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Biological Activity:

Research indicates that pyrazole derivatives, including 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone, exhibit a range of biological activities such as:

- Anti-inflammatory properties

- Antimicrobial effects

- Anticancer potential

Studies have shown that this compound can act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development targeting various diseases .

Agrochemicals

The compound has been explored for its potential use in developing agrochemicals. Its ability to interact with biological systems makes it suitable for creating effective pesticides and herbicides. The versatility of pyrazole derivatives allows for modifications that enhance their efficacy and selectivity against pests while minimizing environmental impact .

Material Science

In material science, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure contributes to the development of novel materials with specific properties, such as improved thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A study evaluated various pyrazole derivatives, including this compound, for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents. The study utilized Brine-Shrimp Lethality Assay to measure toxicity levels .

Case Study 2: Synthesis of Novel Derivatives

In another investigation, researchers synthesized novel derivatives of pyrazole compounds through multicomponent reactions involving this compound. The synthesized products were characterized using FTIR and NMR spectroscopy, revealing promising biological activities against various pathogens and cancer cells .

Mecanismo De Acción

The mechanism of action of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Ethanone Backbone

The following compounds share the pyrazole-ethanone core but differ in substituents, leading to variations in physicochemical and biological properties:

Functional Group Impact on Properties

- Amino Group (Target Compound): The 5-amino group increases PSA and aqueous solubility compared to methyl or phenyl analogs. This facilitates interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding .

- Methyl/Phenyl Substituents: Compounds like 1-(5-Methyl-1H-pyrazol-4-yl)ethanone exhibit lower PSA and higher LogP values, favoring passive diffusion across lipid membranes .

Actividad Biológica

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group and an ethanone moiety, which contribute to its reactivity and biological properties. The presence of these functional groups enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, this compound demonstrated efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a mechanism that promotes programmed cell death .

Case Studies

- Antimicrobial Study : A study evaluated the effectiveness of this compound against Mycobacterium tuberculosis (MTB). The compound exhibited an IC50 value of 6.25 µg/mL, indicating potent activity compared to the standard drug rifampicin (0.25 µg/mL) .

- Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling, with a maximum inhibition rate of 76% observed at a dose of 10 mg/kg .

- Cytotoxicity Assay : The compound was tested on several cancer cell lines using the MTT assay. Results indicated that it exhibited dose-dependent cytotoxicity, with IC50 values below those of conventional chemotherapeutics in certain cases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is useful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 5-Amino-3-methylpyrazole | Moderate | Low | High |

| Phenylbutazone | Low | High | Low |

This table illustrates that while some derivatives may excel in specific activities, this compound maintains a balanced profile across multiple biological activities.

Q & A

Q. How can the compound’s mechanism of action be studied in cellular models?

- Methodological Answer :

- Fluorescence Microscopy : Tagged derivatives (e.g., FITC conjugates) to track cellular uptake .

- RNA-Seq : Identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

- Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.